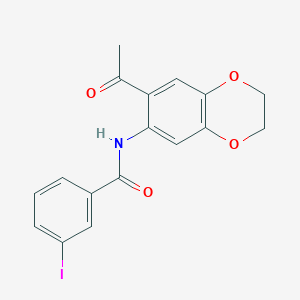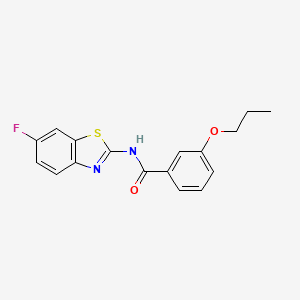![molecular formula C13H15N3O4 B11069241 [5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11069241.png)
[5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with the molecular formula C13H15N3O4 It is known for its unique structure, which includes a furan ring, a pyrazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps. One common method starts with the reaction of 2-furoyl chloride with glycine ethyl ester to form an intermediate product. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-amine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethyl acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce various alcohol derivatives .
Scientific Research Applications
ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE: Similar structure but lacks the pyrazole ring.
N-(Furan-2-carbonyl)-glycine ethyl ester: Another related compound with a different functional group arrangement.
Uniqueness
ETHYL 2-{5-[(2-FURYLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
ethyl 2-[5-(furan-2-carbonylamino)-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(17)8-16-11(7-9(2)15-16)14-13(18)10-5-4-6-20-10/h4-7H,3,8H2,1-2H3,(H,14,18) |
InChI Key |
DNQDSYZXFGPEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(furan-2-ylmethyl)sulfanyl]acetamide](/img/structure/B11069166.png)
![6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B11069167.png)

![8,10-difluoro-2-methyl-9-(pyrrolidin-1-yl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11069170.png)
![1-[(2E)-3-(phenylsulfonyl)prop-2-en-1-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11069175.png)
![4-[4-(dimethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11069185.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11069188.png)
![3-acetyl-2-[(2-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11069202.png)

![14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11069228.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11069229.png)
![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11069244.png)
![Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069246.png)
